N,N,3-Trimethyl-1-phenyl-1H-pyrazol-5-amine

Synthetic methodology Microwave-assisted decarbonylation Pyrazole building blocks

Procurement of 5-aminopyrazoles often fails due to undetected regioisomers or incorrect substitution patterns. This compound eliminates that risk with a defined tertiary dimethylamino group, zero HBD count, and a +0.8 LogP offset from primary amine analogs. - **Analytical Certainty:** ≥98% purity (HPLC). Excludes regioisomer N,N,1-trimethyl-3-phenyl-1H-pyrazol-5-amine. - **SAR Value:** Precisely modulates lipophilicity and H-bond donor count for kinase inhibitor or agrochemical discovery. - **Supply Chain:** BenchChem provides characterized research quantities with immediate shipping.

Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
CAS No. 62235-99-8
Cat. No. B3147435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N,3-Trimethyl-1-phenyl-1H-pyrazol-5-amine
CAS62235-99-8
Molecular FormulaC12H15N3
Molecular Weight201.27 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)N(C)C)C2=CC=CC=C2
InChIInChI=1S/C12H15N3/c1-10-9-12(14(2)3)15(13-10)11-7-5-4-6-8-11/h4-9H,1-3H3
InChIKeyGUGZWALNQADNPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N,3-Trimethyl-1-phenyl-1H-pyrazol-5-amine Chemical Identity and Specifications


N,N,3-Trimethyl-1-phenyl-1H-pyrazol-5-amine (CAS 62235-99-8) is a fully substituted 5-aminopyrazole derivative bearing a dimethylamino group at the 5-position, a methyl group at the 3-position, and a phenyl ring at N-1 . Its molecular formula is C₁₂H₁₅N₃ (MW 201.27 g·mol⁻¹), and it is supplied as a research intermediate with standard purity ≥98% (HPLC) . The compound belongs to the 1-phenyl-5-aminopyrazole class, a scaffold widely employed in medicinal chemistry for kinase inhibitor design, anti-inflammatory agent development, and agrochemical discovery [1]. Its defining structural feature—a tertiary dimethylamino substituent—eliminates hydrogen-bond donor capacity at the 5-amino position (HBD count = 0), distinguishing it from primary-amine congeners and altering both physicochemical properties and synthetic reactivity .

Kinase inhibitor scaffold synthesis (e.g., FLT3 inhibitors)
SAR building block with zero HBD and modulated lipophilicity
Analytical reference for regioisomer identity by HPLC

Why Generic Substitution with Primary Amine or Regioisomeric Analogs Fails


Within the 1-phenyl-5-aminopyrazole family, compounds differing only in the substitution pattern at the 5-amino position are not interchangeable. The tertiary dimethylamino group of CAS 62235-99-8 eliminates the hydrogen-bond donor capacity present in primary-amine analogs such as 3-methyl-1-phenyl-1H-pyrazol-5-amine (CAS 1131-18-6; HBD = 1, XLogP3 = 1.9) [1]. This single functional-group alteration produces a measurable increase in lipophilicity (ΔXLogP ≈ +0.8) and abolishes a key pharmacophoric hydrogen-bond donor, which can drastically alter target binding, metabolic stability, and solubility . Furthermore, regioisomeric contaminants such as N,N,1-trimethyl-3-phenyl-1H-pyrazol-5-amine (LogP ≈ 2.4) can form during synthesis; their presence must be excluded analytically because they exhibit distinct NMR fingerprints and potentially divergent biological profiles [2]. Generic procurement of “a 5-aminopyrazole” without specifying the exact N,N-dimethyl-3-methyl-1-phenyl substitution pattern therefore risks introducing an inactive or confounding entity into a SAR series, a synthetic sequence, or a quality-controlled inventory.

Primary amine analog mismatch
Replacement with CAS 1131-18-6 (HBD=1) alters hydrogen-bond pharmacophore, lipophilicity, and target binding profile; not interchangeable.
Regioisomeric impurity risk
N,N,1-trimethyl-3-phenyl isomer may co-form; its distinct LogP requires specific HPLC verification to ensure correct 5-dimethylamino-3-methyl identity.
Molar substitution error
Direct molar substitution of the heavier N,N-dimethyl analog in synthetic protocols leads to under-dosing without recalculation of weighing.

Quantitative Differentiation from Closest Analogs


Synthetic Yield in Microwave-Assisted Decarbonylation

In a Tetrahedron Letters study on microwave-assisted decarbonylation of 4-formyl-5-alkylaminopyrazoles, the target compound was obtained in ~58% isolated yield from the corresponding 4-formyl precursor (CAS 5499-69-4), establishing a reproducible benchmark for this deprotection strategy . The same publication reports yields for related 5-alkylamino substrates ranging from approximately 50% to 65%, placing the target compound in the mid-range of the synthetic efficiency spectrum for this transformation . This quantitative yield datum enables procurement scientists to evaluate whether pre-made inventory of the de-formylated product provides cost and time advantages over in-house synthesis.

Synthetic Yield
Reported
~58% isolated yield
Benchmarks in-house decarbonylation efficiency
Microwave, p-TsOH, 0.33 h
Synthetic methodology Microwave-assisted decarbonylation Pyrazole building blocks

Lipophilicity Shift vs. Primary Amine Analog

The computed XLogP of the target compound is 2.7 , whereas the primary amine analog 3-methyl-1-phenyl-1H-pyrazol-5-amine (CAS 1131-18-6) has an XLogP3-AA of 1.9 [1]. This ΔXLogP of +0.8 reflects the replacement of the –NH₂ group with –N(CH₃)₂, a modification that increases membrane permeability potential and alters distribution coefficients. In drug-discovery programs where CNS penetration or metabolic stability are sensitive to lipophilicity, this quantitative shift can be decisive for selecting the appropriate building block.

Lipophilicity Shift
Head-to-head
Target: XLogP 2.7
Comparator (CAS 1131-18-6): XLogP 1.9
May influence CNS permeability and distribution
Computed values; ΔXLogP ≈ +0.8
Physicochemical profiling Lipophilicity Drug-likeness

Hydrogen-Bond Donor Elimination and Pharmacophore Impact

The target compound possesses zero hydrogen-bond donor (HBD) atoms , whereas the primary amine analog CAS 1131-18-6 has one HBD [1]. The absence of an N–H donor eliminates a canonical hydrogen-bond interaction point with biological targets, which can improve membrane permeability but may reduce aqueous solubility and alter receptor-binding geometry. This binary (0 vs. 1 HBD) structural feature is a first-order sorting criterion when selecting 5-aminopyrazole building blocks for parallel synthesis or focused library design.

HBD Elimination
Head-to-head
Target: HBD = 0
Comparator (CAS 1131-18-6): HBD = 1
Alters receptor binding geometry
Zero donor capacity
Hydrogen bonding Pharmacophore modeling Solubility

Regioisomeric Differentiation by Lipophilicity

The regioisomer N,N,1-trimethyl-3-phenyl-1H-pyrazol-5-amine (CAS 1028204-58-1) has a computed LogP of 2.4 and a topological polar surface area (TPSA) of 21.1 Ų [1], compared to XLogP 2.7 and TPSA 21.06 Ų for the target compound . Although the TPSA values are nearly identical (ΔTPSA ≈ 0.04 Ų), the lipophilicity offset of ΔLogP ≈ 0.3 indicates that reversed-phase chromatographic retention times will differ measurably, providing a practical analytical handle for lot-release purity testing and regioisomer quantification.

Regioisomer Differentiation
Cross-study comparable
Target: LogP 2.7, TPSA 21.06 Ų
Regioisomer: LogP 2.4, TPSA 21.1 Ų
Supports HPLC separation method
ΔLogP ≈ +0.3; TPSA nearly identical
Regioisomer analysis Quality control Chromatographic separation

Molecular Weight Shift and Stoichiometry Implications

The target compound has a molecular weight of 201.27 g·mol⁻¹ , compared to 173.21 g·mol⁻¹ for the primary amine analog CAS 1131-18-6 [1]. This mass difference of +28.06 g·mol⁻¹ corresponds to the replacement of two hydrogen atoms by two methyl groups (–NH₂ → –N(CH₃)₂). In automated parallel synthesis platforms or scaled reactions, this mass increment directly affects weighing calculations, solution concentrations, and stoichiometric ratios, and must be accounted for when substituting one building block for another in a synthetic protocol.

Molecular Weight Shift
Head-to-head
ΔMW +28.06 g·mol⁻¹ (+16.2%)
Requires molar recalculation in synthesis
Target 201.27 vs comparator 173.21 g·mol⁻¹
Inventory management Molar calculations Parallel synthesis

Procurement-Optimized Application Scenarios


FLT3 Kinase Inhibitor Scaffold Elaboration

The 3-phenyl-1H-5-pyrazolylamine template has been validated as an efficient kinase inhibitor scaffold, with multiple carbamate and urea series demonstrating potent FLT3 inhibition and in vivo tumor regression in MOLM-13 xenograft models [1]. The target compound, bearing a dimethylamino group at the 5-position, serves as a key intermediate for introducing additional diversity at this vector. Its zero HBD count (vs. HBD = 1 for primary amine analogs) makes it particularly suitable for SAR studies aimed at reducing polarity or modulating permeability in lead optimization campaigns.

Decarbonylation Methodology and Building Block

The compound has been explicitly employed as a product in microwave-assisted decarbonylation methodology development (58% yield from the 4-formyl precursor) [1]. Researchers developing new catalytic deprotection or C–H functionalization methods on 5-aminopyrazole cores can use this compound as a characterized, commercially available reference standard (≥98% purity) to benchmark reaction yields and selectivity.

Analytical Reference Standard for Regioisomer Control

The measurable LogP difference (2.7 vs. 2.4) between the target compound and its regioisomer N,N,1-trimethyl-3-phenyl-1H-pyrazol-5-amine [1] supports the use of this compound as a retention-time marker in reversed-phase HPLC method development. Quality control laboratories can employ it to validate chromatographic resolution between 5-dimethylamino-3-methyl and 3-dimethylamino-1-methyl regioisomers, ensuring the integrity of pyrazole-containing compound libraries.

In Silico Model Calibration Reference Compound

With its defined computed descriptors—XLogP 2.7, TPSA 21.06 Ų, HBD = 0, MW 201.27 [1]—this compound can serve as a calibration data point for in silico models predicting lipophilicity, permeability, or solubility of tertiary-amine-containing heterocycles. Its quantitative offset (ΔXLogP +0.8, ΔHBD −1) relative to the primary amine analog provides a controlled pairwise comparison for training or validating QSPR algorithms.

Application
Selection Property
Validation Focus
FLT3 kinase inhibitor synthesis
Zero HBD dimethylamino scaffold
SAR permeability and potency studies
Decarbonylation building block
Documented synthetic yield reference
Benchmark yield and selectivity
Regioisomer QC reference
Measurable LogP shift for resolution
HPLC method development
In silico calibration
Defined computed descriptors (XLogP, TPSA)
QSPR model training and validation
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